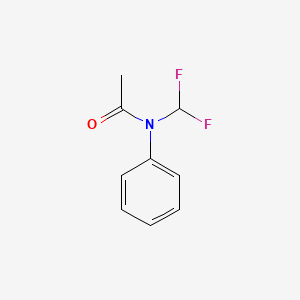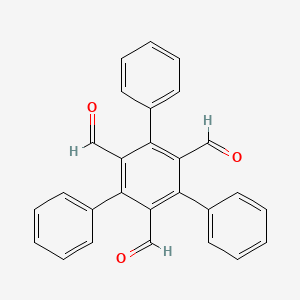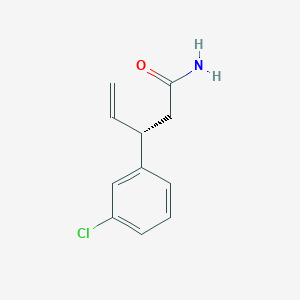
2,5-bis(5-iodoselenophen-2-yl)selenophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-bis(5-iodoselenophen-2-yl)selenophene: is an organoselenium compound characterized by the presence of selenium atoms within its molecular structure This compound belongs to the class of selenophenes, which are heterocyclic compounds containing selenium
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-bis(5-iodoselenophen-2-yl)selenophene typically involves the cyclization of terminal alkynes with elemental selenium. One common method is the copper-catalyzed regioselective [2+2+1] cyclization, which offers high atom- and step-economy, excellent regioselectivity, and good functional group tolerance . The reaction conditions often include the use of stable and non-toxic selenium sources, such as elemental selenium, and may involve the use of solvents like tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods: Industrial production of selenophenes, including this compound, often relies on scalable synthetic routes that utilize readily available and cost-effective selenium precursors. Methods involving the addition of selenium to multiple carbon-carbon bonds or the substitution of halogen atoms are commonly employed . These approaches enable the efficient production of selenophenes with various substituents at different ring positions.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-bis(5-iodoselenophen-2-yl)selenophene undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-chloroperbenzoic acid (mCPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in THF.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: Selenophene dioxides.
Reduction: Reduced selenophenes.
Substitution: Selenophenes with substituted functional groups.
Aplicaciones Científicas De Investigación
2,5-bis(5-iodoselenophen-2-yl)selenophene has a wide range of scientific research applications, including:
Materials Science: Used in the development of high-performance semiconductors and organic field-effect transistors for electronic applications.
Medicinal Chemistry: Investigated for its potential biological activities, such as anticancer, antimicrobial, and antioxidant effects.
Organic Electronics: Employed in the synthesis of conjugated polymers and other materials for optoelectronic devices.
Coordination Chemistry:
Mecanismo De Acción
The mechanism of action of 2,5-bis(5-iodoselenophen-2-yl)selenophene involves its interaction with molecular targets through its selenium atoms. The compound can participate in redox reactions, where selenium atoms undergo oxidation and reduction, influencing the compound’s reactivity and interactions with other molecules. These redox properties are crucial for its applications in materials science and medicinal chemistry, where it can modulate electronic properties and biological activities.
Comparación Con Compuestos Similares
2,5-bis(trimethylsilyl)selenophene-1,1-dioxide: A selenophene derivative with similar structural features but different substituents.
2,5-disubstituted selenophenes: Compounds with various substituents at the 2 and 5 positions of the selenophene ring.
Uniqueness: 2,5-bis(5-iodoselenophen-2-yl)selenophene is unique due to the presence of iodine atoms at the 5 positions of the selenophene rings. This structural feature imparts distinct reactivity and potential for further functionalization, making it valuable for applications in organic synthesis and materials science.
Propiedades
Número CAS |
878028-16-1 |
|---|---|
Fórmula molecular |
C12H6I2Se3 |
Peso molecular |
640.9 g/mol |
Nombre IUPAC |
2,5-bis(5-iodoselenophen-2-yl)selenophene |
InChI |
InChI=1S/C12H6I2Se3/c13-11-5-3-9(16-11)7-1-2-8(15-7)10-4-6-12(14)17-10/h1-6H |
Clave InChI |
VARCGDZJZVEDLS-UHFFFAOYSA-N |
SMILES canónico |
C1=C([Se]C(=C1)C2=CC=C([Se]2)I)C3=CC=C([Se]3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12614431.png)
![4-Methyl-2-[(triphenylmethoxy)carbamoyl]pentanoic acid](/img/structure/B12614440.png)

![2-(Phenylsulfanyl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12614445.png)




![7H-Furo[3,2-g][1]benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo-](/img/structure/B12614484.png)
![4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12614486.png)


![5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12614517.png)
